N-Hydroxy-N-(pyridin-4-yl)hydroxylamine
Description
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine (CAS 142229-26-3) is a hydroxylamine derivative characterized by a pyridin-4-yl substituent attached to a hydroxylamine (-NH-OH) functional group.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N,N-dihydroxypyridin-4-amine |
InChI |
InChI=1S/C5H6N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4,8-9H |
InChI Key |
UHMPLHHPKASVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Sequence
- Starting materials: 4-bromopyridine or 4-chloropyridine and N-alkyl-O-protected hydroxylamines.
- Protection: The hydroxylamine is often protected on the oxygen with groups such as 4-methoxybenzyl (PMB) to prevent side reactions.
- Cross-coupling: Pd(0)-catalyzed coupling forms the N–O bond linking the pyridine ring to the hydroxylamine nitrogen.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid with a cation scavenger like triethylsilane) remove the protecting groups to yield the target compound.
Key Reagents and Conditions
| Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| N-alkylation | NaH, alkyl halide, DMF, 0 °C to room temp | High (not specified) |
| Boc deprotection | TFA, CH2Cl2, room temp, aqueous NaHCO3 wash | Good (not specified) |
| Pd-catalyzed coupling | Pd2(dba)3, (±)-BINAP, NaOtBu, toluene, 70 °C | 39–77 (depending on alkyl group size) |
| PMB deprotection | TFA, Et3SiH, CH2Cl2, room temp, aqueous NaHCO3 wash | 55–84 |
Note: Larger alkyl substituents on the hydroxylamine decrease coupling yields (hexyl < propyl < methyl).
Advantages
- High selectivity and efficiency.
- Modular approach allowing variation of substituents on both pyridine and hydroxylamine.
- Scalable for industrial applications.
Halooxime Formation and Reduction Approach
An alternative method involves formation of halooximes from pyridin-4-yl precursors followed by reduction and coupling with hydroxylamine derivatives.
Reaction Sequence
- The starting material (e.g., a pyridin-4-yl compound) is reacted with a halide source and acid in the presence of hydroxylamine to form a halooxime intermediate.
- This intermediate is then reduced and coupled to form the N-hydroxy-N-(pyridin-4-yl)hydroxylamine.
- Protection groups on nitrogen and oxygen may be used to control selectivity (e.g., carbamates, benzyl, sulfonamides for nitrogen; acetyl, benzyl, tert-butyldimethylsilyl for oxygen).
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Halide source | 0–10 equivalents; acids with pKa ≤ acetic acid (e.g., chloroacetic acid, HCl, MsOH) |
| Hydroxylamine source | 1–2 equivalents; examples include benzylhydroxylamine, allylhydroxylamine, acetylhydroxylamine |
| Protection groups | Amine protecting groups (PG1): carbamate, benzylamine, sulfonamide; Oxygen protecting groups (PG2): acetyl, benzyl, 4-methoxybenzyl, benzoyl, TBS |
| Reaction steps | Step B: halooxime formation; Step E/F: reduction and coupling |
Advantages
- Efficient and high-yielding routes.
- Operationally suitable for industrial scale.
- Flexibility in protecting group choice allows orthogonal deprotection strategies.
One-Pot Iodine-Mediated Amidoxime Synthesis
Though primarily used for amidoximes, iodine-mediated one-pot synthesis methods from secondary amides or acid chlorides could be adapted for hydroxylamine derivatives bearing pyridin-4-yl groups.
Reaction Features
- Uses iodine and triphenylphosphine as a dehydrating agent.
- Mild reaction conditions.
- High yields reported for N-substituted amidoximes.
- Requires hydroxylamine hydrochloride and appropriate amide precursors.
Protection and Deprotection Strategies
Protection of hydroxylamine functional groups is critical to prevent undesired side reactions during synthesis.
- Oxygen protection: 4-methoxybenzyl (PMB), acetyl, benzyl groups.
- Nitrogen protection: Boc (tert-butyloxycarbonyl), carbamates, sulfonamides.
- Deprotection typically involves acidic conditions (e.g., trifluoroacetic acid) sometimes combined with hydrogenation or scavengers to remove protecting groups without degrading the hydroxylamine moiety.
Summary Table of Preparation Methods
Research Discoveries and Industrial Relevance
- The palladium-catalyzed cross-coupling strategy provides a modular and efficient route to this compound derivatives, facilitating rapid structure-activity relationship (SAR) studies in medicinal chemistry.
- Halooxime chemistry offers scalable and cost-effective industrial routes with operational advantages.
- Protection group strategies have been optimized to allow selective functionalization and deprotection, crucial for complex molecule synthesis.
- The use of iodine-mediated one-pot methods represents a green and efficient alternative for related amidoxime compounds, potentially extendable to pyridin-4-yl hydroxylamines.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of N-substituted derivatives .
Scientific Research Applications
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, including its role as a prodrug or in drug delivery systems, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(pyridin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-Isopropyl Hydroxylamine (CAS 17109-49-8)
- Structure : Features an isopropyl group (-CH(CH₃)₂) instead of the pyridin-4-yl substituent.
- Properties : The aliphatic isopropyl group enhances hydrophobicity compared to the aromatic pyridine ring in the target compound. This may result in better solubility in organic solvents like dichloromethane or ethyl acetate.
- Applications : Widely used in industrial settings as a reducing agent and corrosion inhibitor. Its manufacturing methods and downstream products are well-documented, emphasizing scalability and cost-effectiveness .
Hydroxylamine Sulfate (CAS 10039-54-0)
- Structure: Inorganic salt with the formula (NH₂OH)₂·H₂SO₄.
- Properties: High water solubility and stability in crystalline form. Unlike the pyridine-containing derivative, it lacks organic substituents, limiting its use in non-aqueous reactions.
- Applications : Industrial applications in photography, polymer manufacturing, and leather tanning due to its strong reducing properties .
- Safety : Classified as hazardous, with risks of explosion under heat or shock. Requires stringent storage protocols .
N,N-Dibenzylhydroxylamine
- Structure : Contains two benzyl (-CH₂C₆H₅) groups attached to the hydroxylamine nitrogen.
- Properties : The bulky benzyl groups increase steric hindrance, reducing reactivity compared to N-Hydroxy-N-(pyridin-4-yl)hydroxylamine. Likely soluble in aromatic solvents.
- Applications : Used in niche organic syntheses where steric protection of reactive intermediates is required.
- Safety : Handling precautions focus on minimizing exposure to dust and vapors, as with many aromatic amines .
Comparative Analysis Table
Key Research Findings
- Reactivity : The pyridin-4-yl group in this compound may enhance its ability to act as a ligand in metal coordination complexes, a property absent in aliphatic derivatives like N-Isopropyl Hydroxylamine .
- Industrial Relevance: Hydroxylamine Sulfate remains the most commercially significant due to its stability and low cost, but its inorganic nature limits versatility in organic syntheses compared to substituted hydroxylamines .
- Safety Trade-offs : While N,N-Dibenzylhydroxylamine offers synthetic advantages in steric protection, its handling complexity contrasts with the straightforward use of Hydroxylamine Sulfate in bulk industrial processes .
Q & A
Q. What are the critical considerations for synthesizing N-Hydroxy-N-(pyridin-4-yl)hydroxylamine?
Synthesis of hydroxylamine derivatives typically involves condensation reactions between carbonyl compounds and hydroxylamine sources. Key steps include:
- Reagent selection : Hydroxylamine hydrochloride is commonly used to generate hydroxylamine in situ, minimizing handling risks .
- Condition optimization : Temperature and reaction time must be tightly controlled to avoid side reactions (e.g., over-oxidation or isomerization) .
- Purification : Chromatography or recrystallization ensures high purity, especially for compounds prone to by-products.
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pyridine-4-carbaldehyde, NHOH·HCl, EtOH, 60°C | Aldoxime formation |
| 2 | Acidic workup (HCl) | Protonation and isolation |
| 3 | Column chromatography (SiO, EtOAc/hexane) | Purification |
Q. How is this compound characterized structurally?
- Spectroscopic methods :
- IR : Confirms N–O and N–H stretches (~3300 cm for N–H, ~950 cm for N–O) .
- NMR : H NMR shows pyridin-4-yl protons as a doublet (~8.5 ppm), while hydroxylamine protons appear as broad singlets (~5-6 ppm) .
- Mass spectrometry : Molecular ion peak (e.g., [M+H]) validates molecular weight .
Q. What biological activities are associated with hydroxylamine derivatives like this compound?
Hydroxylamine derivatives often exhibit:
- Enzyme inhibition : The hydroxylamine group facilitates hydrogen bonding with active sites (e.g., metabolic enzymes) .
- Antimicrobial potential : Structural analogs show activity against bacterial targets via reactive oxygen species (ROS) generation .
Q. Table: Biological Activities of Analogous Compounds
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| (Z)-N'-hydroxy-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboximidamide | Metabolic enzymes | Competitive inhibition via H-bonding | |
| N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine | Bacterial dihydrofolate reductase | ROS-mediated damage |
Advanced Questions
Q. How can crystallographic data resolve ambiguities in the supramolecular structure of this compound?
- Hydrogen-bonding networks : X-ray diffraction reveals intermolecular interactions (e.g., N–H···O/N) that stabilize crystal packing .
- Software tools : SHELX programs refine structures from diffraction data, distinguishing between tautomers or positional isomers .
Case Study : Pyridine-4-carboxamidoxime N-oxide (CCDC 2035503) forms a 2D network via N–H···O bonds, validated using SHELXL .
Q. How can conflicting biological activity data from structural analogs be reconciled?
- SAR analysis : Compare substituent effects (e.g., pyridine vs. pyrimidine rings) on target affinity .
- Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .
Example : (Z)-N'-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine shows higher kinase inhibition than pyridin-2-yl analogs due to steric and electronic differences .
Q. What advanced methodologies optimize reaction conditions for hydroxylamine derivatives?
- Alternative solvents : Ionic liquids (e.g., BMIM-BF) enhance reaction rates and yields while reducing by-products .
- Microwave/ultrasonic activation : Accelerates condensation reactions (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
Q. Table: Reaction Optimization Strategies
| Method | Conditions | Outcome |
|---|---|---|
| Ionic liquid-mediated | BMIM-BF, 50°C, 2h | 85% yield, minimal purification |
| Microwave-assisted | NHOH·HCl, EtOH, 100W | 90% yield, 0.5h |
Q. How is the toxicity profile of hydroxylamine derivatives assessed?
- In vitro assays : Measure cytotoxicity (e.g., MTT assay) in HepG2 cells .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) evaluates oxidative degradation .
Key Finding : Dapsone hydroxylamine’s hematotoxicity is linked to N-hydroxylation, a pathway relevant to other hydroxylamine derivatives .
Methodological Guidelines
- Synthesis : Prioritize hydroxylamine hydrochloride for safety and in situ generation .
- Characterization : Combine NMR, IR, and mass spectrometry for unambiguous identification .
- Biological assays : Use ITC or surface plasmon resonance (SPR) for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
